# Part 1: Omipalisib (GSK2126458) - A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(Methylthio)-6-[4-(5-{[3(trifluoromethyl)phenyl]amino}-4H1,2,4-triazol-3-yl)-phenoxy]pyrimidin-4-amine

Cat. No.:

B608331

Get Quote

# **Application Notes**

Omipalisib (GSK2126458) is a highly potent, orally bioavailable, and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It targets all class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ) and both mTOR complexes (mTORC1 and mTORC2) with high affinity.[3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[5][6]

As a chemical probe, Omipalisib is an invaluable tool for investigating the roles of PI3K and mTOR in cellular processes and for validating these kinases as therapeutic targets. Its ability to simultaneously inhibit both PI3K and mTOR makes it particularly effective at shutting down the entire signaling axis, overcoming potential feedback loops that can arise from targeting either kinase alone.[5] Omipalisib has been shown to induce a G1 cell cycle arrest and inhibit cell proliferation in a wide range of cancer cell lines.[4] It has also been utilized in in vivo tumor xenograft models, demonstrating dose-dependent tumor growth inhibition.[4] Furthermore, its effects on autophagy and its potential in treating diseases like idiopathic pulmonary fibrosis have been explored.[4][7][8]





Data Presentation: Quantitative Analysis of Omipalisib

(GSK2126458)

| Target                      | Parameter | Value (nM) | Assay Type | Reference |
|-----------------------------|-----------|------------|------------|-----------|
| ρ110α                       | Ki        | 0.019      | Cell-free  | [3][4]    |
| p110β                       | Ki        | 0.13       | Cell-free  | [3][4]    |
| p110δ                       | Ki        | 0.024      | Cell-free  | [3][4]    |
| р110у                       | Ki        | 0.06       | Cell-free  | [3][4]    |
| mTORC1                      | Ki        | 0.18       | Cell-free  | [3][4]    |
| mTORC2                      | Ki        | 0.3        | Cell-free  | [3][4]    |
| p110α (E542K<br>mutant)     | Ki        | 0.008      | Cell-free  | [4]       |
| p110α (E545K<br>mutant)     | Ki        | 0.008      | Cell-free  | [4]       |
| p110α (H1047R<br>mutant)    | Ki        | 0.009      | Cell-free  | [4]       |
| pAkt-S473 (T47D cells)      | IC50      | 0.41       | Cellular   | [4]       |
| pAkt-S473<br>(BT474 cells)  | IC50      | 0.18       | Cellular   | [4]       |
| T47D cell proliferation     | IC50      | 3          | Cellular   | [4]       |
| BT474 cell<br>proliferation | IC50      | 2.4        | Cellular   | [4]       |

# **Experimental Protocols**

This protocol is adapted from methodologies used to assess the effect of Omipalisib on cancer cell line proliferation.[2]



#### Materials:

- Human cancer cell lines (e.g., T47D, BT474)
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Omipalisib (GSK2126458)
- DMSO
- 384-well black, clear-bottom polystyrene plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Cell Plating: a. Culture cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Plate cells in 384-well plates at a density of 1,000 cells/well in 48 μL of culture medium. d. Incubate the plates overnight at 37°C and 5% CO2.
- Compound Preparation and Addition: a. Prepare a serial dilution of Omipalisib in DMSO. A typical starting concentration for the dilution series is 10 μM. b. Dilute the Omipalisib serial dilutions in culture medium. c. Add 2 μL of the diluted compound to the cell plates. The final DMSO concentration should not exceed 0.15%. Include DMSO-only wells as a vehicle control.
- Incubation: a. Incubate the plates for 72 hours at 37°C and 5% CO2.
- CellTiter-Glo® Assay: a. Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (50 μL). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Determine the IC50 value by plotting the luminescence signal against the

# Methodological & Application





logarithm of the Omipalisib concentration and fitting the data to a four-parameter logistic curve.

This protocol describes the detection of the phosphorylation status of Akt, a key downstream effector of PI3K, upon treatment with Omipalisib.[1]

#### Materials:

- Human cancer cell lines
- Omipalisib (GSK2126458)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis: a. Plate cells and allow them to adhere. b. Treat cells with various concentrations of Omipalisib for the desired time (e.g., 2-24 hours). c. Wash cells with icecold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells and collect the lysate.
  - e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.



- Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting: a. Denature 20-30 μg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
- Detection: a. Add the chemiluminescent substrate and acquire the image using a digital imaging system. b. Strip the membrane and re-probe with an antibody for total Akt as a loading control.

### **Visualizations**



Click to download full resolution via product page



Caption: PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.



Click to download full resolution via product page



Caption: A typical experimental workflow for Western Blotting.

# Part 2: KG5 - A Dual PDGFRβ/B-Raf Allosteric Inhibitor Application Notes

The compound with CAS number 877874-85-6 is also identified as KG5, an orally active, allosteric inhibitor of Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ) and the serine/threonine-protein kinase B-Raf.[9][10] In addition, KG5 has been shown to inhibit c-Raf, FLT3, and KIT.[9][11] KG5's mechanism of action involves stabilizing the inactive conformation of its target kinases.

The Raf/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. B-Raf is a frequently mutated kinase in various cancers. PDGFRβ is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels). By inhibiting both B-Raf and PDGFRβ, KG5 presents a dual mechanism of action, targeting both tumor cell proliferation and the blood supply that tumors need to grow. This makes KG5 a valuable chemical probe for studying the interplay between these pathways and for evaluating dual-inhibition strategies in cancer and angiogenesis research.[9] Its antiangiogenic properties have been demonstrated in zebrafish and mouse models.[9][10]

**Data Presentation: Quantitative Analysis of KG5** 

| Target                          | Parameter | Value (nM) | Assay Type | Reference |
|---------------------------------|-----------|------------|------------|-----------|
| PDGFRα                          | Kd        | 300        | In Vitro   | [11]      |
| PDGFRβ                          | Kd        | 520        | In Vitro   | [11]      |
| Flt3                            | Kd        | 52         | In Vitro   | [11]      |
| KIT                             | Kd        | 170        | In Vitro   | [11]      |
| Vascular Smooth<br>Muscle Cells | EC50      | 590        | Cellular   | [11]      |
| Endothelial Cells               | EC50      | 540        | Cellular   | [11]      |



# **Experimental Protocols**

This protocol is a general guide for assessing the anti-angiogenic effects of KG5 using a zebrafish embryo model, based on established methodologies.[3]

#### Materials:

- Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish embryos
- Embryo medium
- KG5
- DMSO
- 96-well plates
- Stereomicroscope with fluorescence capabilities

#### Procedure:

- Embryo Collection and Plating: a. Collect freshly fertilized zebrafish embryos. b. At 4-6 hours post-fertilization (hpf), place one embryo per well in a 96-well plate containing embryo medium.
- Compound Treatment: a. Prepare a stock solution of KG5 in DMSO. b. Add KG5 to the embryo medium at various final concentrations. Include a DMSO vehicle control. c. Incubate the embryos at 28.5°C.
- Angiogenesis Assessment: a. At 48-72 hpf, anesthetize the embryos. b. Mount the embryos
  in a methylcellulose solution on a slide. c. Observe the intersegmental vessels (ISVs) under
  a fluorescence stereomicroscope. d. Score the embryos for defects in ISV formation, such as
  reduced number, incomplete sprouting, or abnormal patterning.
- Data Analysis: a. Quantify the anti-angiogenic effect by counting the number of intact ISVs or by measuring the total length of the ISVs using imaging software. b. Determine the concentration at which KG5 causes a significant inhibition of angiogenesis.



# **Visualizations**



Click to download full resolution via product page

Caption: PDGFR and Raf/MEK/ERK signaling pathways and the inhibitory action of KG5.





Click to download full resolution via product page

Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

## Methodological & Application





- 1. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 2.12. Zebrafish Embryo Angiogenesis Assay [bio-protocol.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. GRK5 Kinase Enzyme System Application Note [france.promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- To cite this document: BenchChem. [Part 1: Omipalisib (GSK2126458) A Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b608331#use-of-cas-877874-85-6-as-a-chemical-probe]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com